(E)-5-methylhex-2-enoic acid
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Overview
Description
(E)-5-Methylhex-2-enoic acid is an organic compound belonging to the class of unsaturated carboxylic acids It features a double bond in the trans configuration (E) and a methyl group attached to the fifth carbon of the hexenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-5-Methylhex-2-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of 3-methylbutanal with acetaldehyde, followed by oxidation of the resulting alcohol to form the desired acid. The reaction conditions typically involve the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic processes. One method involves the hydroformylation of 4-methylpent-1-ene to form 5-methylhexanal, which is then oxidized to the corresponding acid. Catalysts such as rhodium complexes are often used to enhance the efficiency of these reactions.
Chemical Reactions Analysis
Types of Reactions: (E)-5-Methylhex-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form 5-methylhexanoic acid.
Reduction: Reduction of the double bond yields 5-methylhexanoic acid.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products:
Oxidation: 5-Methylhexanoic acid.
Reduction: 5-Methylhexanoic acid.
Substitution: Esters and amides of this compound.
Scientific Research Applications
(E)-5-Methylhex-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism by which (E)-5-methylhex-2-enoic acid exerts its effects involves interactions with various molecular targets. The carboxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond and methyl group contribute to the compound’s reactivity and specificity in biochemical pathways.
Comparison with Similar Compounds
Hex-2-enoic acid: Lacks the methyl group, resulting in different reactivity and properties.
5-Methylhexanoic acid: Saturated version of (E)-5-methylhex-2-enoic acid, with different chemical behavior.
(E)-4-Methylhex-2-enoic acid: Similar structure but with the methyl group on the fourth carbon, leading to different steric and electronic effects.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the double bond in the trans configuration and the methyl group at the fifth position make it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-5-methylhex-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h3,5-6H,4H2,1-2H3,(H,8,9)/b5-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHUQCQZQRXJLF-HWKANZROSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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